tert-Butylamine hydrobromide (tBABr) is a highly branched aliphatic primary amine salt primarily procured as a structural spacer and passivating agent in the synthesis of low-dimensional (2D and quasi-2D) perovskite materials. Characterized by its bulky tert-butyl group, this compound exhibits excellent solubility in polar aprotic solvents such as DMF and DMSO, facilitating seamless integration into standard solution-processed manufacturing workflows . In industrial and advanced academic settings, tBABr is utilized to transition standard 3D perovskite lattices into 2D plate-like structures. This structural conversion is highly sought after because it fundamentally alters the material's environmental robustness, making tBABr a critical precursor for developers prioritizing moisture stability, enhanced crystallinity, and defect passivation over absolute theoretical power conversion efficiency .
Substituting tBABr with closely related analogs, such as linear n-butylammonium bromide (nBABr) or the iodide salt tert-butylammonium iodide (tBAI), results in critical failures in structural assembly and device performance. The linear nBABr lacks the extreme steric hindrance of the tert-butyl group, meaning it cannot provide the same degree of physical moisture blocking or force the same 2D plate morphology, leading to inferior environmental stability. Conversely, substituting the bromide for an iodide (tBAI) disrupts the necessary hydrogen bonding and halide ordering within the inorganic pocket; pure tBAI fails to form 2D Ruddlesden-Popper structures entirely, instead collapsing into 1D polymer chains [1]. Consequently, procurement must strictly specify tBABr when the objective is maximizing steric protection and stabilizing mixed-halide 2D perovskite assemblies.
When selecting a butylammonium spacer for perovskite solar cells, the branching of the alkyl chain dictates the balance between device stability and power conversion efficiency (PCE). Comparative testing of butyl isomers demonstrates that tBABr provides the maximum increase in environmental stability (significantly exceeding a 20% lifetime extension over 3D baselines) due to its large steric radius acting as an effective moisture barrier. However, this bulky profile also impedes charge transport the most, resulting in the highest PCE sacrifice. In contrast, nBABr sacrifices the least efficiency but offers the poorest stability enhancement among the isomers .
| Evidence Dimension | Moisture stability vs. PCE trade-off |
| Target Compound Data | tBABr: Maximum stability enhancement, highest PCE reduction |
| Comparator Or Baseline | nBABr: Minimum stability enhancement, lowest PCE reduction |
| Quantified Difference | tBABr maximizes steric protection at the cost of charge transport, whereas nBABr prioritizes efficiency over long-term stability. |
| Conditions | Solution-processed 2D/3D perovskite films under environmental stress testing |
Buyers must procure tBABr specifically when end-product durability and moisture resistance are strictly prioritized over achieving peak absolute efficiency.
The choice of halide in tert-butylammonium salts fundamentally alters the resulting perovskite crystal structure. Crystallographic analysis reveals that while pure tert-butylammonium iodide (tBAI) forms 1D inorganic polymer chains composed of [Pb2I6]2+ units, the introduction of tBABr in a mixed-halide system enables the targeted rational design of the inorganic pocket. The bromide anions from tBABr occupy terminal axial positions, allowing the bulky t-BA spacer to form critical hydrogen bonds that successfully stabilize a 2D Ruddlesden-Popper (RP) (t-BA)2PbBr2I2 assembly[1].
| Evidence Dimension | Crystal phase dimensionality |
| Target Compound Data | tBABr (in mixed halide): Stabilizes 2D Ruddlesden-Popper structures |
| Comparator Or Baseline | tBAI (pure): Collapses into 1D polymer chains |
| Quantified Difference | tBABr enables 2D layered assembly, whereas tBAI restricts growth to 1D chains. |
| Conditions | Single-crystal XRD structure determination via antisolvent-induced crystallization |
Procuring the bromide salt (tBABr) is mandatory for engineers aiming to synthesize 2D Ruddlesden-Popper phases, as the iodide analog fails to support the necessary 2D geometry.
The incorporation of tBABr into precursor solutions significantly alters crystallization kinetics compared to standard 3D methylammonium (MA) baselines. The bulky tert-butyl group promotes greater material solubility in standard solvents (DMF/DMSO). During film formation, this enhanced solubility and steric bulk force the growth of plate-like 2D-phase crystallites that stand vertically between 3D perovskite grains. This specific orientation remarkably enhances overall film crystallinity and passivates grain boundaries far more effectively than pure 3D MA-based formulations.
| Evidence Dimension | Film morphology and precursor solubility |
| Target Compound Data | tBABr: High solubility, induces vertical plate-like 2D crystallites |
| Comparator Or Baseline | 3D MA-based precursors: Standard isotropic 3D grain growth |
| Quantified Difference | tBABr alters the physical orientation of crystallites, providing structural reinforcement between 3D grains that standard MA precursors cannot achieve. |
| Conditions | Solution-processed perovskite films cast from DMF/DMSO |
Procurement of tBABr is essential for manufacturers seeking to improve film morphology and grain boundary passivation through controlled 2D crystallite orientation.
Because tBABr provides the highest degree of steric hindrance among butyl isomers, it is the optimal precursor for manufacturing solar cells destined for harsh, high-moisture environments. It is specifically selected when long-term operational stability and extended device lifetimes are prioritized over achieving absolute maximum power conversion efficiency .
tBABr is essential for synthesizing 2D Ruddlesden-Popper perovskites where bulky spacers are required. Its specific use forces bromide anions into terminal axial positions within the inorganic pocket, stabilizing the 2D lattice—a structural feat that cannot be achieved using pure iodide analogs like tBAI [1].
In industrial solution-processing workflows, tBABr is utilized as a morphology-tuning additive. Its high solubility in DMF/DMSO and unique steric profile force the growth of vertical 2D-phase crystallites between 3D grains, providing a highly reproducible method for passivating defects and boosting overall film crystallinity .
Irritant